molecular formula C14H21NO3 B1297931 2,4-Di-tert-butyl-6-nitrophenol CAS No. 20039-94-5

2,4-Di-tert-butyl-6-nitrophenol

Cat. No.: B1297931
CAS No.: 20039-94-5
M. Wt: 251.32 g/mol
InChI Key: GVKJWGRAPDVEMC-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group attached to the benzene ring. This compound is known for its bright lemon color and crystalline powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butyl-6-nitrophenol can be synthesized through the nitration of 2,4-di-tert-butylphenol. The nitration reaction typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the phenol ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butyl-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Di-tert-butyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-di-tert-butyl-6-nitrophenol involves its interaction with molecular targets such as enzymes and cellular components. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress or signaling pathways activation. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison: 2,4-Di-tert-butyl-6-nitrophenol is unique due to the specific positioning of the nitro group at the 6-position, which influences its chemical reactivity and physical properties. Compared to 2,6-di-tert-butyl-4-nitrophenol, it has different steric and electronic effects, leading to variations in its reactivity and applications .

Properties

IUPAC Name

2,4-ditert-butyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKJWGRAPDVEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346991
Record name 2,4-di-tert-butyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20039-94-5
Record name 2,4-di-tert-butyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(tert-butyl)-6-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4-Di-tert-butyl-6-nitrophenol formed in the context of these studies?

A: The research papers highlight an intriguing formation pathway for this compound through the in-situ generation of reactive nitrogen species. For example, the reaction of a heme-superoxo complex with nitric oxide leads to a proposed heme-peroxynitrite intermediate. This intermediate then reacts with 2,4-di-tert-butylphenol, resulting in the nitration and formation of this compound. [] This specific reaction pathway suggests a potential mechanism for nitration in biological systems. Similarly, an {Fe(NO)2}10 dinitrosyl iron complex, upon reacting with oxygen, can nitrate 2,4-di-tert-butylphenol to this compound. [] This reactivity highlights the potential for dinitrosyl iron complexes to act as nitrating agents in biological settings.

Q2: What do these studies reveal about the reactivity of 2,4-di-tert-butylphenol in relation to nitration?

A: The research indicates that 2,4-di-tert-butylphenol readily undergoes nitration under specific conditions. The studies suggest that the presence of bulky tert-butyl groups in the 2 and 4 positions directs the nitration to the less hindered 6 position of the phenol ring. [, ] This observation highlights the influence of steric effects on the regioselectivity of this nitration reaction.

Q3: What analytical techniques were used to identify this compound in these studies?

A3: While the specific techniques employed are not detailed in the provided abstracts, the formation and identification of this compound would likely involve a combination of spectroscopic and chromatographic methods. For instance:

    Q4: Why is understanding the formation and reactivity of this compound important in a biological context?

    A: Nitration of phenolic compounds, like the formation of this compound from 2,4-di-tert-butylphenol, is a significant process in biological systems. These nitrated products can have altered biological activities compared to their precursors. For instance, they can act as signaling molecules or contribute to oxidative stress and cellular damage. [] Further research into these reactions can shed light on their implications in various physiological and pathological conditions.

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